Unique ESI(+) MS/MS Transition (m/z 647.4 → 168.1) Distinguishes M5 from All Other Atazanavir Metabolites
N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (metabolite M5) exhibits a unique ESI(+) MS/MS transition of m/z 647.4 → 168.1, which corresponds to the oxidative decarboxylation product of atazanavir [1]. In contrast, the major mono-oxidation metabolites M1, M2, M3, and M4 all share m/z 721.4 → 168.1, while other N-dealkylation products (M6a, M6b) and hydrolysis metabolites display different precursor m/z values (e.g., M6 at 647.4, but distinct fragmentation) [2]. This specific transition is exclusive to M5 among all detected metabolites and enables unequivocal identification in complex biological matrices.
| Evidence Dimension | ESI(+) MS/MS transition (precursor → product ion) |
|---|---|
| Target Compound Data | m/z 647.4 → 168.1 |
| Comparator Or Baseline | Atazanavir (m/z 705.4 → 168.1); M1-M4 (m/z 721.4 → 168.1); M6 (m/z 647.4 → 168.1, but different structure); M7-M8 (m/z 703.4 → 168.1); M9-M12 (m/z 663.4 → 168.1) |
| Quantified Difference | Unique precursor ion m/z 647.4 distinguishes M5 from M1-M4 (Δ -74 Da), M7-M8 (Δ -56 Da), and M9-M12 (Δ -16 Da) |
| Conditions | HPLC-ESI-MS/MS; human hepatocyte incubations and patient plasma samples |
Why This Matters
This unique MS/MS fingerprint allows definitive and interference-free quantitation of M5 in pharmacokinetic studies, preventing misassignment of chromatographic peaks.
- [1] Cheng C, Gallegos R, Bridson G, Wu L, Harbeson S, Zelle R, Tung R. Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. J Mass Spectrom. 2013 Jun;48(6):640-50. doi: 10.1002/jms.3201. PMID: 23722954. View Source
- [2] ter Heine R, Hillebrand MJ, Rosing H, van Gorp EC, Mulder JW, Beijnen JH, Huitema AD. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metab Dispos. 2009 Sep;37(9):1826-40. Table 1. doi: 10.1124/dmd.109.028258. PMID: 19546238. View Source
